7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core substituted with bromine and chlorine atoms, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to yield the quinoline core. Bromination of the quinoline derivative at the 7-position can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products:
- Quinoline N-oxides from oxidation.
- Alcohol or aldehyde derivatives from reduction.
- Substituted quinoline derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and probes for studying biological pathways .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with specific properties .
Mechanism of Action
The mechanism by which 7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(3-Chlorophenyl)quinoline-4-carboxylic acid: Lacks the bromine substitution, which may affect its reactivity and biological activity.
7-Bromoquinoline-4-carboxylic acid: Lacks the chlorophenyl group, which can influence its chemical properties and applications.
Uniqueness: The combination of bromine and chlorine substitutions in 7-Bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid imparts unique reactivity and potential biological activity, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C16H9BrClNO2 |
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Molecular Weight |
362.60 g/mol |
IUPAC Name |
7-bromo-2-(3-chlorophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-4-5-12-13(16(20)21)8-14(19-15(12)7-10)9-2-1-3-11(18)6-9/h1-8H,(H,20,21) |
InChI Key |
ZIRWXLYTCDPYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
Origin of Product |
United States |
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